REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][CH2:4][CH2:5][OH:6].Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>CN(C)C=O>[Cl:3][CH2:4][CH2:5][O:6][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour, at between -30° C. and -25° C. for 2 hours, at -5° C. -5° C. for hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
At the end of this time, it was concentrated by evaporation under reduced pressure, and 1000 ml of toluene
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
WASH
|
Details
|
The solution was then washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.6 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |